(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol
Description
The compound "(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol" is a complex spirocyclic molecule featuring fused dioxolane and cyclohexane rings, with a hydroxyl group at position 6 and a 1,4-dioxaspiro[4.5]decan-3-yl substituent at position 3. Its stereochemistry (3aR,5R,6R,6aS) suggests a rigid, chiral architecture, which is critical for interactions with biological targets.
Properties
Molecular Formula |
C18H28O6 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol |
InChI |
InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12?,13-,14+,15+,16-/m1/s1 |
InChI Key |
XEYVZLZWQFLSDZ-WGXCOWCCSA-N |
Isomeric SMILES |
C1CCC2(CC1)OCC(O2)[C@H]3[C@H]([C@H]4[C@H](O3)OC5(O4)CCCCC5)O |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves construction of the spirocyclic core, installation of the 1,4-dioxaspirodecane moiety, and stereoselective introduction of hydroxyl groups. Key steps often include:
- Formation of the spiro-fused tetrahydrofuro[2,3-d]dioxole ring system via cyclization reactions.
- Use of boronate intermediates for coupling reactions.
- Palladium-catalyzed cross-coupling reactions for aryl or alkyl substitution.
- Protection and deprotection strategies to control stereochemistry and functional group compatibility.
Representative Synthetic Route with Reaction Conditions
A documented method involves the following key steps and conditions:
This approach leverages Suzuki-Miyaura type cross-coupling reactions facilitated by palladium catalysts and fluoride ions to activate boronate esters, enabling the formation of carbon-carbon bonds essential for the spirocyclic framework.
Catalysts and Reagents
- Palladium(0) tetrakis(triphenylphosphine): Used as the catalyst for cross-coupling reactions.
- Cesium fluoride: Acts as a base and activator for boronate esters.
- Boronic esters: Key intermediates allowing formation of spirocyclic units.
- Solvents: Methanol and 1,2-dimethoxyethane provide a suitable medium for microwave-assisted reactions.
Microwave-Assisted Synthesis
Microwave irradiation at elevated temperatures (130 °C) significantly accelerates the reaction rate, reducing reaction times to minutes while maintaining high selectivity and yield.
Data Tables Summarizing Preparation Details
| Parameter | Description |
|---|---|
| Starting Material | 4,4,4,4-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane |
| Coupling Partner | 1-bromo-2,5-dimethyl-4-nitrobenzene; 2-iodo-3-hydroxypyridine |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Cesium fluoride |
| Solvents | Methanol, 1,2-dimethoxyethane |
| Temperature | 130 °C (microwave) |
| Reaction Time | 15 minutes |
| Purification | Silica gel chromatography (ethyl acetate/hexanes 3:7) |
| Product Characterization | ESMS m/z 290.2 (M + H)+ for intermediate; full characterization for final compound not detailed |
Analysis of Preparation Methods
- The use of microwave-assisted palladium-catalyzed cross-coupling is a modern and efficient approach, offering rapid reaction times and high selectivity.
- The stereochemical integrity is maintained through careful choice of reaction conditions and protecting groups.
- The boronate ester intermediates are versatile and enable modular synthesis of spirocyclic compounds.
- Purification via silica chromatography ensures isolation of pure stereoisomers.
- The reaction parameters are optimized to balance yield, purity, and stereochemical control.
Summary and Outlook
The preparation of (3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d]dioxole-2,1'-cyclohexane]-6-ol relies on advanced synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions under microwave conditions. This strategy provides a robust platform for constructing the complex spirocyclic framework with high stereochemical fidelity. Future research may focus on improving yields, exploring alternative catalysts, and scaling up the synthesis for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry due to its structural complexity and potential biological activity. Research indicates that it may act as a modulator for G protein-coupled receptors (GPCRs), which are critical targets in drug discovery.
Case Study: GPCR Modulation
A study highlighted the use of (3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol in profiling GPCRs for agonist and antagonist activities. The findings suggested that the compound could effectively interact with specific receptor subtypes to influence cellular signaling pathways .
Material Science Applications
In addition to its medicinal properties, this compound's unique structure allows for potential applications in material science. Its ability to form stable complexes can be utilized in the development of novel materials with specific mechanical or thermal properties.
Case Study: Polymer Development
Research has demonstrated the incorporation of similar spiro compounds into polymer matrices to enhance thermal stability and mechanical strength. The unique spiro structure contributes to the overall rigidity of the polymer chains while maintaining flexibility .
Preliminary studies have suggested that this compound exhibits various biological activities including anti-inflammatory and antioxidant properties.
Case Study: Anti-inflammatory Effects
A research project focused on evaluating the anti-inflammatory effects of this compound revealed significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting various biological processes.
Comparison with Similar Compounds
Core Spirocyclic Frameworks
The target compound’s spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] system is structurally analogous to:
- (3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-(4-isoamoxybenzyl)oxy-spiro[...]-6-ol ( ), which substitutes the hydroxyl group with a 4-isoamoxybenzyl ether .
- (3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-(4-propoxybenzyl)oxy-spiro[...]-6-ol ( ), featuring a 4-propoxybenzyl ether instead .
Both analogs retain the 1,4-dioxaspiro[4.5]decane moiety but differ in substituents at position 6, highlighting the role of functional groups in modulating solubility and bioactivity.
Functional Group Variations
- Hydroxyl vs. Ethers : The target compound’s hydroxyl group contrasts with ether-linked substituents in –13 , which increase lipophilicity (LogP ≈ 4.9 vs. polar -OH) and reduce hydrogen-bonding capacity .
- Chiral Centers: The (3aR,5R,6R,6aS) configuration ensures stereochemical alignment with biological targets, similar to isosorbide-derived compounds like 5(S)-((3aR,4R,6aR)-2,2-dimethyltetrahydrofuro[...]-dihydrooxazole ( ), where chirality dictates monomer reactivity in polymer synthesis .
Physicochemical Properties and Computational Predictions
Table 1: Comparative Physicochemical Data
*Estimated based on structural analogs.
- LogP and TPSA: The hydroxyl group in the target compound lowers LogP compared to benzyl ether analogs ( ), enhancing aqueous solubility.
- Stereochemical Influence : Rigid spiro systems (e.g., ) reduce conformational flexibility, impacting binding specificity .
Bioactivity and Pharmacological Implications
Similarity in Bioactivity Profiles
Studies in demonstrate that compounds with structural similarity (e.g., shared spiro motifs) cluster into groups with analogous bioactivity profiles. For example:
- Compounds with 1,4-dioxaspiro[4.5]decane moieties may target enzymes requiring cyclic ether recognition, such as oxidoreductases or hydrolases .
- highlights that Tanimoto coefficients >0.7 (e.g., 70% similarity for aglaithioduline vs. SAHA) correlate with shared protein targets, suggesting the target compound’s hydroxyl group could mimic natural substrates in glycosidase inhibition .
Divergence Due to Substituents
- Ether-Linked Groups : The 4-propoxybenzyl group in may enhance membrane permeability but reduce target specificity compared to the hydroxylated analog.
- Chiral Centers: Mismatched stereochemistry (e.g., ’s di-O-isopropylidene-glucofuranose derivatives) can abolish bioactivity, underscoring the necessity of precise synthesis .
Computational and Grouping Approaches
Biological Activity
The compound (3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is a complex organic molecule notable for its unique spirocyclic structure and multiple stereocenters. This article synthesizes available research findings on its biological activity, potential therapeutic applications, and underlying mechanisms.
Structural Characteristics
The compound's structure includes:
- Dioxole and Tetrahydrofuran Rings : These functional groups are known for their diverse chemical properties and biological interactions.
- Spirocyclic Framework : This configuration can influence the compound's binding affinity to biological targets.
Biological Activity
Research indicates that the compound exhibits several biological activities that may be attributed to its structural features:
Antimicrobial Activity
Compounds with similar dioxole structures have shown antimicrobial properties. The presence of the dioxole ring in this compound suggests potential efficacy against various microbial strains.
Antioxidant Properties
The tetrahydrofuran moiety is associated with antioxidant activity. Studies have indicated that compounds featuring such structures can scavenge free radicals, which may contribute to cellular protection against oxidative stress.
Anticancer Potential
Preliminary investigations into structurally similar compounds have revealed anticancer properties. The unique stereochemistry and functional groups in this compound may facilitate interactions with cancer cell pathways.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for evaluating its therapeutic potential. Key mechanisms include:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and influencing cellular processes.
- Receptor Binding : Its structural characteristics suggest potential binding to various receptors, which could mediate its biological effects.
Comparative Analysis with Similar Compounds
To illustrate the unique properties of this compound relative to structurally similar ones, the following table summarizes key features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Dioxole ring | Antimicrobial |
| Compound B | Tetrahydrofuran | Antioxidant |
| Compound C | Spirocyclic | Anticancer |
| Current Compound | Dioxole + Tetrahydrofuran + Spirocyclic | Potentially Antimicrobial, Antioxidant, Anticancer |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of compounds related to this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of dioxole exhibited significant antibacterial activity against Gram-positive bacteria .
- Antioxidant Activity Assessment : Research highlighted the ability of tetrahydrofuran-containing compounds to reduce oxidative stress markers in vitro .
- Cancer Cell Line Testing : Initial tests on cancer cell lines showed that spirocyclic compounds could inhibit cell proliferation .
Q & A
Basic: What are the key synthetic strategies for this compound, and how can reaction conditions be optimized to improve yield?
Category : Basic (Synthetic Methodology)
Answer :
The synthesis typically involves multi-step protection/deprotection sequences due to the compound’s complex spirocyclic and dioxolane moieties. Key steps include:
- Spiro ring formation : Use of acid-catalyzed cyclization or transacetalization to construct the spiro[cyclohexane-1,2'-furodioxole] core .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis to establish the (3aR,5R,6R,6aS) configuration, as seen in similar dioxolane derivatives .
- Reaction optimization : Bayesian optimization or heuristic algorithms can systematically explore parameters (e.g., solvent polarity, temperature, catalyst loading) to maximize yield .
Basic: How is the structure of this compound confirmed post-synthesis?
Category : Basic (Structural Characterization)
Answer :
A combination of spectroscopic and analytical techniques is employed:
- NMR spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and connectivity of the spirocyclic system .
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular formula and isotopic patterns .
- X-ray crystallography : For absolute configuration determination, as demonstrated in analogous furodioxole derivatives .
Basic: What safety protocols are critical when handling this compound?
Category : Basic (Safety & Handling)
Answer :
Based on structurally related compounds:
- GHS hazards : Potential acute toxicity (oral, dermal) and respiratory irritation. Use fume hoods, gloves, and eye protection .
- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .
- Waste disposal : Avoid dust formation; neutralize acidic/basic byproducts before disposal .
Advanced: How can stereochemical inconsistencies in synthesis be resolved?
Category : Advanced (Stereochemical Challenges)
Answer :
- Chiral chromatography : Separate diastereomers using columns with cellulose-based stationary phases .
- Crystallographic validation : Compare experimental X-ray data with computational models (e.g., density functional theory) to confirm configurations .
- Mechanistic studies : Probe reaction intermediates via in-situ NMR to identify steps prone to racemization .
Advanced: What computational methods are suitable for predicting its physicochemical properties?
Category : Advanced (Computational Chemistry)
Answer :
- Molecular dynamics (MD) : Simulate conformational flexibility of the spirocyclic system in solvent environments .
- DFT (Density Functional Theory) : Calculate dipole moments, polarizability, and H-bonding propensity to predict solubility .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability .
Advanced: How to address contradictory spectral data (e.g., NMR vs. IR)?
Category : Advanced (Data Analysis)
Answer :
- Cross-validation : Replicate spectral measurements under standardized conditions (e.g., solvent, temperature) .
- 2D NMR techniques : Use HSQC and NOESY to resolve overlapping signals in crowded regions .
- Crystallographic correlation : Compare experimental crystal packing effects with solution-state NMR data .
Advanced: What strategies are effective for designing bioactive derivatives?
Category : Advanced (Derivatization)
Answer :
- Functional group modification : Introduce amino or halogen groups (e.g., at the dioxaspiro[4.5]decane moiety) to enhance target binding, as seen in related pyrimidine derivatives .
- Prodrug design : Esterify the hydroxyl group to improve membrane permeability, guided by enzymatic cleavage studies .
- Structure-activity relationship (SAR) : Use combinatorial libraries to screen substituents on the cyclohexane ring .
Advanced: How to evaluate its stability under varying pH and temperature conditions?
Category : Advanced (Stability Studies)
Answer :
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring decomposition via HPLC .
- Thermogravimetric analysis (TGA) : Determine thermal stability and identify decomposition thresholds .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Advanced: What mechanistic insights explain the formation of its spirocyclic core?
Category : Advanced (Reaction Mechanism)
Answer :
- Acid-catalyzed cyclization : Protonation of a carbonyl group facilitates nucleophilic attack by a vicinal hydroxyl, forming the tetrahydrofurodioxole ring .
- Transacetalization : Exchange of protecting groups (e.g., ketal to dioxolane) under anhydrous conditions .
- Stereoelectronic effects : Chair-like transition states stabilize the spirocyclic geometry during ring closure .
Advanced: How can green chemistry principles be applied to its synthesis?
Category : Advanced (Sustainable Synthesis)
Answer :
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents .
- Catalytic systems : Use immobilized enzymes or recyclable Lewis acid catalysts to reduce waste .
- Atom economy : Optimize protecting group strategies to minimize step count and byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
